tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Overview
Description
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane is an organic silicon compound with the molecular formula C15H26O3Si and a molecular weight of 282.46 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its stability and thermal resistance, making it useful in various chemical reactions and industrial applications .
Preparation Methods
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane can be synthesized through the reaction of silanol with iodophenylethanol . The specific reaction conditions and further details on the synthetic route require experimental validation and optimization . Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the desired product quality and yield .
Chemical Reactions Analysis
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups .
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane has a wide range of scientific research applications, including:
Chemistry: It is used as a tert-butylation reagent in organic synthesis.
Biology: This compound can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl and dimethoxymethyl groups play a crucial role in its reactivity and interaction with other molecules . The pathways involved in its mechanism of action depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane can be compared with other similar compounds such as:
- tert-Butyldimethylsilyloxybenzene
- tert-Butyldimethylsilyloxybenzaldehyde dimethyl acetal
These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific combination of tert-butyl and dimethoxymethyl groups, which confer distinct chemical properties and applications .
Biological Activity
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane (CAS No. 118736-04-2) is a silane compound with potential applications in various fields, including organic synthesis and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C15H26O3Si
- Molecular Weight : 282.455 g/mol
- Boiling Point : 287.6 °C
- Density : 0.958 g/cm³
- Vapor Pressure : 0.00425 mmHg at 25 °C
These properties suggest that the compound is a stable liquid at room temperature, which is advantageous for handling and application in laboratory settings .
The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. Its structure allows it to participate in acetalization and ketalization reactions, which are critical in organic synthesis . The compound has been shown to effectively form dimethyl acetals from aldehydes, indicating its potential role in modifying biological molecules or drug candidates.
Inhibition Studies
Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects on specific enzymes related to metabolic pathways. For example, it has been investigated as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism . This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia.
Case Studies
- Acetyl-CoA Carboxylase Inhibition :
-
Synthesis Applications :
- The compound has been utilized in the synthesis of various ketals and acetals, showcasing its versatility in organic chemistry . For instance, when used with trans-cinnamaldehyde, it yielded high conversions under optimized conditions, emphasizing its effectiveness as a reagent in synthetic pathways.
Efficacy in Organic Synthesis
The following table summarizes the results of studies exploring the efficiency of this compound in organic synthesis:
Reaction Type | Substrate | Conditions | Yield (%) |
---|---|---|---|
Acetalization | Trans-cinnamaldehyde | HCl catalyst at ambient temp | 93% |
Ketalization | Various ketones | TMOF catalyst | Quantitative |
Dioxolane Formation | 1,2-octanediol | Without further purification | High yield |
These results indicate that the compound not only serves as a nucleophile but also enhances the efficiency of synthetic processes .
Properties
IUPAC Name |
tert-butyl-[4-(dimethoxymethyl)phenoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-13-10-8-12(9-11-13)14(16-4)17-5/h8-11,14H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWQQAQYHUNLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464504 | |
Record name | tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118736-04-2 | |
Record name | tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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